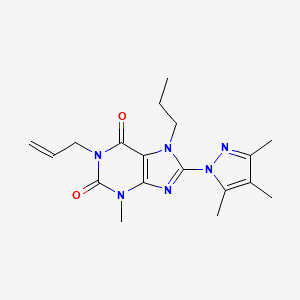

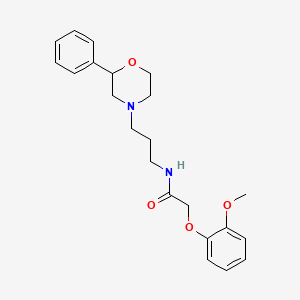

![molecular formula C8H5Cl2NO2 B2583960 6,7-dichloro-4H-benzo[1,4]oxazin-3-one CAS No. 6238-99-9](/img/structure/B2583960.png)

6,7-dichloro-4H-benzo[1,4]oxazin-3-one

Descripción general

Descripción

6,7-dichloro-4H-benzo[1,4]oxazin-3-one is a type of benzoxazinone, a class of compounds that are heterocyclic and have great medicinal importance . Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, have been able to draw the attention of researchers due to their various medicinal uses and physiological activities .

Molecular Structure Analysis

Benzoxazinones, including 6,7-dichloro-4H-benzo[1,4]oxazin-3-one, are heterocyclic compounds. They have an oxazine ring fused with a benzene ring . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Chemical Reactions Analysis

The chemical reactions involving benzoxazinones are complex and can depend on the specific substituents on the benzene ring . For instance, electron-donating groups favored the formation of 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

- Catalyst for Multi-Component Reactions (MCRs) : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), derived from our compound, serves as a highly efficient and homogeneous catalyst. It has been successfully applied in water for the synthesis of diverse heterocyclic compounds, including 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

- Organocatalytic Domino Reactions : Researchers have employed this compound in organocatalytic domino Michael-hemiacetalization reactions .

- Human Topoisomerase I Inhibition : In a study, 6-chloro and/or 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetic acid derivatives were investigated for their effects on human multidrug-resistant-1 (mdr-1) gene-transfected mouse lymphoma cells. These compounds showed an increased apoptotic effect .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6,7-dichloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQEOZCWNLSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dichloro-4H-benzo[1,4]oxazin-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

methanone](/img/structure/B2583884.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)

![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)

![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)

![2-[(5-chloro-2-acetamidophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2583899.png)